molecular formula C8H18N2 B1314414 (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine CAS No. 67198-21-4

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Cat. No. B1314414
CAS RN: 67198-21-4
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-HTQZYQBOSA-N
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Description

“(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine” is a chemical compound. It is a derivative of 1,2-diaminocyclohexane, which is a chiral diamine .

Scientific Research Applications

Luminescent Materials and Optical Applications

  • Chiral Mononuclear and Polymeric Cadmium(II) Complexes : Derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine have been used to construct chiral cadmium(II) complexes, showcasing potential as luminescent materials due to their notable luminescent properties. Their second-harmonic generation (SHG) efficiency suggests applications in optical materials (Lin Cheng et al., 2013).

Asymmetric Catalysis

  • Catalysis in Asymmetric Synthesis : Chiral diamine derivatives have found utility in catalyzing asymmetric reactions, such as aldehyde-ketone aldol reactions, offering high yields and enantioselectivity. This demonstrates their significance in the synthesis of optically active compounds (Biao Xu et al., 2013).
  • Copper(II) Complexes in Asymmetric Henry Reactions : Novel chiral N-monoalkyl cyclohexane-1,2-diamines were synthesized and applied in copper(II)-catalyzed asymmetric Henry reactions, showing high yields and enantiomeric excess, indicating their potential in asymmetric catalysis (Fei Liu et al., 2014).

Synthesis of Chiral Ligands and Organocatalysts

  • Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines : These compounds have been synthesized and used as organocatalysts and asymmetric ligands in the synthesis of alcohols, showcasing their application in organic synthesis and potential in catalysis (Alexey A Tsygankov et al., 2016).

Applications in Organic Synthesis

  • Metal-Catalyzed Cross-Couplings : The use of a commercially available 1,2-diamine as an effective ligand in nickel-catalyzed alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature highlights its utility in facilitating challenging cross-coupling reactions, thus expanding the toolkit available for organic synthesis (B. Saito et al., 2007).

properties

IUPAC Name

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDZGSBXKJXGNR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460779
Record name Trans-N,N-Dimethylcyclohexane-1,2-Diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

CAS RN

67198-21-4, 320778-92-5
Record name Trans-N,N-Dimethylcyclohexane-1,2-Diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FZ Peng, ZH Shao, XW Pu… - Advanced Synthesis & …, 2008 - Wiley Online Library
Two novel bifunctional primary amine catalysts 1 (R A ,S,S) and 2 (R A ,R,R), which bear both central and axial chiral elements, have been developed to promote highly …
Number of citations: 91 onlinelibrary.wiley.com
T Sakai, S Hirashima, Y Yamashita, R Arai… - The Journal of …, 2017 - ACS Publications
Asymmetric direct vinylogous aldol reactions of furan-2(5H)-one with aldehydes in the presence of a catalytic amount of novel squaramide–sulfonamide organocatalyst resulted in the …
Number of citations: 32 pubs.acs.org
東巧 - 2014 - repository.kulib.kyoto-u.ac.jp
(続紙 1) 京都大学 博士 (薬学) 氏名 東 巧論文題目 チオ尿素及び有機ボロン酸を用いた不斉反応の開発と反応機構解析チオ尿素触媒は有機触媒の一つであり, 多くの研究者によって盛んに研究が…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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